molecular formula C13H14N2O4S B5593244 methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate

methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate

Cat. No. B5593244
M. Wt: 294.33 g/mol
InChI Key: YTRWHJWHVNAHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate, also known as METB, is a chemical compound that has gained significant attention in the field of scientific research. It is a benzimidazole derivative that has shown promising results in various biological studies.

Mechanism of Action

The mechanism of action of methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2 (COX-2). This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate has been found to have various biochemical and physiological effects. In cancer cells, it inhibits cell proliferation and induces cell death. It also reduces the expression of certain proteins that are involved in cancer cell growth. Inflammatory cells, methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate reduces the production of inflammatory cytokines and chemokines, which are responsible for the recruitment of immune cells to the site of inflammation.

Advantages and Limitations for Lab Experiments

Methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed through various analytical techniques. Additionally, it has been found to have low toxicity in vitro. However, there are some limitations to its use in lab experiments. methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate is not very soluble in water, which can make it difficult to use in aqueous-based experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are several future directions for the study of methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate. One potential direction is the development of methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate and its effects on different cell types. Finally, there is a need for the development of more efficient synthesis methods for methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate, as well as the optimization of its pharmacokinetic properties.
Conclusion:
In conclusion, methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate is a promising compound that has shown potential in various scientific research applications. Its synthesis method is relatively straightforward, and it has been found to have low toxicity in vitro. methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate's mechanism of action is not fully understood, but it has been found to inhibit the activity of certain enzymes, which leads to the suppression of cancer cell growth and the reduction of inflammation. methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate has several advantages for use in lab experiments, but there are also some limitations to its use. Finally, there are several future directions for the study of methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate, including the development of methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate-based drugs and further studies to fully understand its mechanism of action.

Synthesis Methods

The synthesis of methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate involves the reaction between 2-ethoxy-2-oxoethylthio-1H-benzimidazole-1-carboxylic acid and methyl iodide. The reaction takes place in the presence of a base and a solvent, typically dimethylformamide. The final product, methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate, is obtained after purification through column chromatography.

Scientific Research Applications

Methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate has been extensively studied for its potential use in various biological applications. It has shown promising results in cancer treatment, as it inhibits the proliferation of cancer cells. It has also been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate has been found to have antimicrobial activity, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-19-11(16)8-20-12-14-9-6-4-5-7-10(9)15(12)13(17)18-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRWHJWHVNAHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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